2-hydroxy-N-(pyridin-3-yl)benzamide

Description

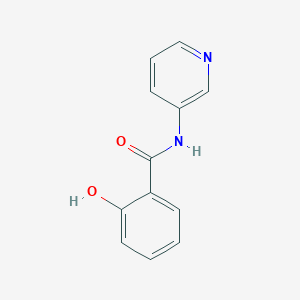

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-11-6-2-1-5-10(11)12(16)14-9-4-3-7-13-8-9/h1-8,15H,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIDPBVFYISXDHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CN=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342060 | |

| Record name | 2-hydroxy-N-(pyridin-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118623-71-5 | |

| Record name | 2-hydroxy-N-(pyridin-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Biological Potential of 2-hydroxy-N-(pyridin-3-yl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the potential biological activities of the compound 2-hydroxy-N-(pyridin-3-yl)benzamide. While direct experimental data for this specific molecule is limited in publicly available literature, its structural similarity to well-characterized compounds, such as salicylamides and other benzamide derivatives, allows for informed postulation of its pharmacological profile. This document summarizes the known activities of closely related analogs, details relevant experimental protocols, and proposes potential signaling pathways for future investigation. The information is presented to facilitate further research and drug discovery efforts centered on this promising chemical scaffold.

Introduction

This compound belongs to the salicylamide class of compounds, which are known for a wide range of biological activities. The core structure, featuring a salicylic acid moiety linked to a pyridine ring via an amide bond, is a privileged scaffold in medicinal chemistry. Salicylamides, most notably niclosamide, have demonstrated potent activity as anticancer, antiviral, and anti-inflammatory agents. Furthermore, the broader family of benzamide derivatives has been explored for its potential in treating neurological disorders and infectious diseases. This guide consolidates the available information on structurally analogous compounds to provide a comprehensive starting point for the biological evaluation of this compound.

Potential Biological Activities and Quantitative Data

Based on the activities of structurally related compounds, this compound is hypothesized to possess anti-inflammatory, anticancer (via STAT3 inhibition), and MAO-B inhibitory activities. The following tables summarize quantitative data from key analogs.

Table 1: Anti-inflammatory Activity of a Structural Analog

| Compound | Assay | IC50 (mM) | Reference Compound | IC50 (mM) |

| 2-hydroxy-N-(pyridin-2-yl)benzamide | Protein Denaturation Inhibition | 0.121 - 0.145 | Piroxicam | 0.0073 |

Data from a study on salicylamide analogs suggests that the pyridin-2-yl isomer of the target compound exhibits anti-inflammatory properties[1][2].

Table 2: Potential Anticancer Activity (STAT3 Inhibition) based on Niclosamide

| Compound | Cell Line | Assay | IC50 (µM) |

| Niclosamide | DU145 (Prostate Cancer) | STAT3 Phosphorylation Inhibition | ~1.0 |

| Niclosamide | MDA-MB-231 (Breast Cancer) | Cell Viability | 2.14 |

| Niclosamide | HT29 (Colorectal Carcinoma) | Cell Viability | 1.82 |

Niclosamide, which shares the 2-hydroxybenzamide core, is a known inhibitor of the STAT3 signaling pathway, suggesting a potential similar mechanism for this compound[3][4][5].

Table 3: Potential MAO-B Inhibitory Activity of Benzamide Derivatives

| Compound | Assay | IC50 (nM) | Selectivity Index (SI) |

| Compound 8g (a benzamide-hydroxypyridinone hybrid) | MAO-B Inhibition | 68.4 | 213 |

Novel benzamide derivatives have been shown to be potent and selective MAO-B inhibitors, indicating a possible therapeutic application in neurodegenerative diseases[6].

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound.

In-Vitro Anti-inflammatory Activity: Protein Denaturation Inhibition Assay

This assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.

Materials:

-

Hen's egg albumin or Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS), pH 6.4

-

Test compound (this compound)

-

Reference standard (e.g., Piroxicam, Aspirin, or Diclofenac sodium)

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Reaction Mixture: A typical 5 mL reaction mixture consists of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of PBS (pH 6.4), and 2 mL of varying concentrations of the test compound.

-

Control Preparation: A control solution is prepared with 2 mL of distilled water instead of the test compound solution.

-

Incubation: The mixtures are incubated at 37°C for 15-20 minutes.

-

Heating: The mixtures are then heated at 70°C in a water bath for 5 minutes to induce protein denaturation.

-

Cooling and Measurement: After cooling to room temperature, the turbidity of the solutions is measured spectrophotometrically at 660 nm.

-

Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

This protocol is adapted from methodologies described for the in-vitro anti-inflammatory screening of various compounds[3][4][7][8].

STAT3 Inhibition Assay: Western Blot for Phospho-STAT3

This protocol determines the effect of the test compound on the phosphorylation of STAT3, a key step in its activation.

Materials:

-

Cancer cell line with constitutively active STAT3 (e.g., DU145, MDA-MB-231)

-

Cell culture medium and supplements

-

Test compound

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells and allow them to adhere. Treat the cells with varying concentrations of the test compound for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.

This is a standard protocol for assessing STAT3 phosphorylation levels[3][4][9].

MAO-B Inhibition Assay (Fluorometric)

This assay measures the inhibition of monoamine oxidase B (MAO-B) activity.

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B substrate (e.g., benzylamine)

-

Fluorogenic probe (e.g., Amplex® Red)

-

Horseradish peroxidase (HRP)

-

Test compound

-

Reference inhibitor (e.g., selegiline)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, HRP, Amplex® Red, and the test compound at various concentrations.

-

Enzyme Addition: Add the MAO-B enzyme to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes).

-

Substrate Addition: Add the MAO-B substrate to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission) in kinetic mode for a set period (e.g., 30 minutes).

-

Data Analysis: The rate of fluorescence increase is proportional to MAO-B activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

This fluorometric assay is a common method for screening MAO-B inhibitors[10][11].

Signaling Pathways and Visualizations

Given the structural similarity of this compound to niclosamide, a known STAT3 inhibitor, it is plausible that it may also modulate the STAT3 signaling pathway.

Proposed STAT3 Signaling Pathway Inhibition

The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. The pathway is typically activated by cytokines and growth factors, leading to the phosphorylation of STAT3, its dimerization, nuclear translocation, and subsequent transcription of target genes. Inhibition of this pathway can lead to apoptosis and reduced tumor growth.

Caption: Proposed inhibition of the STAT3 signaling pathway.

Experimental Workflow for In-Vitro Anti-inflammatory Assay

The following diagram illustrates the workflow for the protein denaturation inhibition assay.

Caption: Workflow for the protein denaturation inhibition assay.

Conclusion and Future Directions

This compound is a compound of significant interest due to the diverse biological activities exhibited by its structural analogs. The data presented in this guide strongly suggests that it warrants investigation as a potential anti-inflammatory, anticancer, and MAO-B inhibitory agent. The provided experimental protocols offer a clear path for the in-vitro evaluation of these activities. Future research should focus on the synthesis and purification of this compound, followed by a comprehensive screening using the assays detailed herein to obtain direct quantitative data. Positive hits would then justify further studies, including in-vivo models and mechanism of action elucidation, to fully characterize its therapeutic potential.

References

- 1. jppipa.unram.ac.id [jppipa.unram.ac.id]

- 2. researchgate.net [researchgate.net]

- 3. innpharmacotherapy.com [innpharmacotherapy.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Anti-inflammatory activities of some newly synthesized pyridinyl- and indazolyl benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jddtonline.info [jddtonline.info]

- 8. plantarchives.org [plantarchives.org]

- 9. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Spectroscopic Profile of 2-hydroxy-N-(pyridin-3-yl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 2-hydroxy-N-(pyridin-3-yl)benzamide, a molecule of interest in medicinal chemistry and materials science. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.80 | s | 1H | OH |

| 10.61 | s | 1H | NH |

| 8.95 | d, J = 2.4 Hz | 1H | H-2' |

| 8.32 | dd, J = 4.7, 1.4 Hz | 1H | H-6' |

| 8.17 | ddd, J = 8.4, 2.7, 1.4 Hz | 1H | H-4' |

| 7.96 | dd, J = 8.1, 1.6 Hz | 1H | H-6 |

| 7.47 | ddd, J = 8.6, 7.2, 1.6 Hz | 1H | H-4 |

| 7.41 | dd, J = 8.4, 4.7 Hz | 1H | H-5' |

| 7.03 | dd, J = 8.4, 1.1 Hz | 1H | H-3 |

| 6.97 | td, J = 7.5, 1.1 Hz | 1H | H-5 |

¹³C NMR (101 MHz, DMSO-d₆):

| Chemical Shift (δ) ppm | Assignment |

| 165.7 | C=O |

| 159.9 | C-2 |

| 145.0 | C-2' |

| 142.2 | C-6' |

| 135.0 | C-4' |

| 134.4 | C-4 |

| 129.5 | C-6 |

| 127.1 | C-3' |

| 123.6 | C-5' |

| 119.3 | C-5 |

| 117.7 | C-1 |

| 117.5 | C-3 |

Data sourced from the PhD thesis of M. Dolores Santana Londoño, University of Granada.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Interpretation |

| 3329 | N-H stretching |

| 3065 | O-H stretching |

| 1637 | C=O stretching (Amide I) |

| 1591 | Aromatic C=C stretching |

| 1535 | N-H bending (Amide II) |

| 1485 | Aromatic C=C stretching |

| 1452 | Aromatic C=C stretching |

| 1240 | C-O stretching (phenolic) |

Data sourced from the PhD thesis of M. Dolores Santana Londoño, University of Granada.

Mass Spectrometry (MS)

A specific experimental mass spectrum for this compound has not been located in the reviewed literature. However, for a compound of this nature, Electron Ionization (EI) would be a common method for analysis. The expected molecular ion peak [M]⁺ would be observed at m/z 214.1.

Experimental Protocols

The following sections detail the generalized methodologies for the spectroscopic techniques cited.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration of approximately 5-10 mg/mL. The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹. Alternatively, the potassium bromide (KBr) pellet method can be used, where a small amount of the sample is ground with KBr and pressed into a thin pellet.

Mass Spectrometry

For mass spectrometry analysis using Electron Ionization (EI), the solid sample would be introduced into the mass spectrometer via a direct insertion probe. The sample is then vaporized by heating, and the resulting gas-phase molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis.

Caption: General workflow for spectroscopic analysis.

The logical relationship for identifying the key structural features of this compound from its spectroscopic data is outlined below.

Caption: Logical flow for structure elucidation.

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-hydroxy-N-(pyridin-3-yl)benzamide

Introduction

2-hydroxy-N-(pyridin-3-yl)benzamide is a small molecule belonging to the benzamide class of compounds. This chemical scaffold is of significant interest in drug discovery due to its ability to act as a zinc-binding group, a key feature for interacting with the active site of metalloenzymes. Extensive research into benzamide derivatives has revealed their potent inhibitory activity against Class I Histone Deacetylases (HDACs), which are critical regulators of gene expression and are implicated in the pathogenesis of numerous diseases, particularly cancer. This technical guide synthesizes the available data to elucidate the primary therapeutic targets of this compound, detailing its mechanism of action, quantitative inhibitory data of close analogs, relevant experimental protocols, and the signaling pathways it modulates.

Primary Therapeutic Target: Class I Histone Deacetylases (HDACs)

The principal therapeutic targets for compounds with a 2-hydroxy-N-arylbenzamide structure are the Class I Histone Deacetylases: HDAC1, HDAC2, and HDAC3.[1][2] These enzymes are zinc-dependent hydrolases that remove acetyl groups from the ε-amino groups of lysine residues on histone tails and other non-histone proteins.[2] This deacetylation process leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in the repression of gene expression.[3] In various cancers, HDACs are often overexpressed or dysregulated, leading to the silencing of tumor suppressor genes.[4][5]

The 2-hydroxybenzamide moiety functions as an effective zinc-binding group, chelating the Zn²⁺ ion at the base of the enzyme's catalytic pocket, which is essential for its inhibitory action.[6][7] A study exploring substituted benzamides revealed that while a 2-methylthiobenzamide derivative was highly selective for HDAC3, the subtle change to a 2-hydroxy benzamide analog retained potent HDAC3 inhibition while losing selectivity over HDAC1 and HDAC2.[1] This indicates that the this compound scaffold is a potent inhibitor of HDACs 1, 2, and 3.

Quantitative Data: In Vitro HDAC Inhibition

While specific inhibitory data for this compound is not publicly available, the following table presents the half-maximal inhibitory concentrations (IC₅₀) for a very close structural analog, a 2-hydroxy benzamide derivative (Compound 20 from Inks et al., 2020), against recombinant human Class I HDACs.[1] For context, data for other well-known benzamide-based HDAC inhibitors are also included.

| Compound | Target | IC₅₀ (nM) | Reference |

| 2-hydroxy benzamide analog | HDAC1 | 130 | Inks et al., 2020[1] |

| HDAC2 | 120 | Inks et al., 2020[1] | |

| HDAC3 | 69 | Inks et al., 2020[1] | |

| Entinostat (MS-275) | HDAC1 | 130 - 441 | Beckers et al., 2007[8] |

| HDAC3 | 204 - 1690 | Beckers et al., 2007[8] | |

| Tacedinaline (CI-994) | HDAC1 | 810 | Beckers et al., 2007[8] |

| HDAC3 | 980 | Beckers et al., 2007[8] | |

| Mocetinostat (MGCD0103) | HDAC1 | 170 | Beckers et al., 2007[8] |

| HDAC3 | 1100 | Beckers et al., 2007[8] |

Core Signaling Pathway: HDAC Inhibition and Transcriptional Regulation

Inhibition of HDAC1, HDAC2, and HDAC3 by this compound prevents the removal of acetyl groups from histones. This leads to a state of histone hyperacetylation, which relaxes the chromatin structure ("euchromatin"). This "open" chromatin state allows for the transcription of previously silenced genes, including critical tumor suppressors like CDKN1A (encoding p21) and TP53 (encoding p53).[3] The upregulation of these proteins triggers downstream anti-cancer effects, primarily cell cycle arrest and apoptosis.[5][9]

Experimental Protocols: HDAC Inhibition Assay

The inhibitory potential of compounds like this compound against specific HDAC isoforms is typically determined using a fluorometric, two-step enzymatic assay.[10][11]

Principle

The assay measures the activity of a recombinant HDAC enzyme on a synthetic, acetylated peptide substrate. When the substrate is deacetylated by HDAC, it becomes susceptible to cleavage by a developer enzyme (e.g., trypsin). This cleavage separates a fluorophore from a quencher molecule, resulting in a quantifiable increase in fluorescence that is proportional to HDAC activity. An inhibitor will reduce the rate of deacetylation, leading to a lower fluorescence signal.[11]

Materials

-

Enzyme: Recombinant human HDAC1, HDAC2, or HDAC3.

-

Buffer: Tris or HEPES-based assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

Substrate: Fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC).

-

Cofactor: NAD⁺ (for sirtuin assays, not required for classical HDACs).

-

Developer: Lysine developer, typically containing trypsin.

-

Inhibitor: Test compound (this compound) dissolved in DMSO.

-

Control Inhibitor: A known HDAC inhibitor (e.g., Trichostatin A).

-

Hardware: 96-well black microplate, fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm).

Methodology

-

Reagent Preparation:

-

Prepare serial dilutions of the test compound and control inhibitor in assay buffer. The final DMSO concentration in the well should be kept low (<1%).

-

Dilute the recombinant HDAC enzyme to the desired working concentration in cold assay buffer immediately before use.

-

-

Reaction Setup (in a 96-well plate):

-

Inhibitor Wells: Add diluted test compound and diluted HDAC enzyme to triplicate wells.

-

100% Activity Wells: Add solvent (DMSO) and diluted HDAC enzyme.

-

Background Wells: Add solvent and assay buffer (no enzyme).

-

-

Enzymatic Reaction:

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the HDAC substrate to all wells.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

-

Development Step:

-

Stop the enzymatic reaction by adding the lysine developer solution to all wells.

-

Incubate at room temperature for 15 minutes to allow for cleavage of the deacetylated substrate and development of the fluorescent signal.

-

-

Data Acquisition and Analysis:

-

Measure fluorescence using a plate reader at the specified wavelengths.

-

Subtract the average background fluorescence from all other readings.

-

Calculate the percent inhibition for each concentration of the test compound relative to the 100% activity control.

-

Plot percent inhibition versus log[inhibitor concentration] and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Experimental Workflow Diagram

This compound is a potent inhibitor of Class I Histone Deacetylases (HDAC1, HDAC2, and HDAC3). Its mechanism of action involves chelating the active site zinc ion, which prevents the deacetylation of histones and leads to the transcriptional re-activation of tumor suppressor genes. This activity culminates in significant anti-cancer effects, including cell cycle arrest and apoptosis. The quantitative potency of this compound class, with IC₅₀ values in the nanomolar range for close analogs, underscores its therapeutic potential. The well-established fluorometric assays provide a robust and high-throughput method for further evaluation and optimization of this and related benzamide inhibitors in a drug development setting.

References

- 1. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry advances in targeting class I histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of HDAC and Signal Transduction Pathways Induces Tight Junctions and Promotes Differentiation in p63-Positive Salivary Duct Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bioscience.co.uk [bioscience.co.uk]

In Vitro Screening of 2-hydroxy-N-(pyridin-3-yl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro screening methodologies for 2-hydroxy-N-(pyridin-3-yl)benzamide and its analogs. Based on its structural features, particularly the o-hydroxy benzamide moiety, this class of compounds is a potential inhibitor of histone deacetylases (HDACs), a family of enzymes crucial in epigenetic regulation. Dysregulation of HDACs is implicated in various diseases, most notably cancer, making them a prime target for therapeutic intervention. This document outlines detailed experimental protocols for primary screening assays to determine HDAC inhibitory activity and secondary assays to assess cellular effects such as cytotoxicity and target engagement. All quantitative data from analogous compounds are summarized for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction: The Rationale for Screening this compound as an HDAC Inhibitor

The compound this compound belongs to a class of molecules that have garnered significant interest in medicinal chemistry. The core structure, a nicotinamide derivative, is a known scaffold for designing HDAC inhibitors. The o-hydroxy benzamide group, in particular, can act as a zinc-binding group (ZBG), which is a critical pharmacophoric feature for interacting with the zinc ion in the active site of HDAC enzymes.[1][2]

HDACs catalyze the removal of acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and transcriptional repression. In many cancers, HDACs are overexpressed or aberrantly active, contributing to the silencing of tumor suppressor genes.[3] By inhibiting HDACs, compounds like this compound can potentially restore the expression of these genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[2]

This guide details a strategic in vitro screening cascade to evaluate the potential of this compound as an HDAC inhibitor.

Primary In Vitro Screening: HDAC Enzyme Inhibition Assays

The initial step in the screening process is to determine the direct inhibitory effect of the compound on HDAC enzyme activity. Fluorescence-based deacetylation assays are commonly employed for their high-throughput capabilities and sensitivity.[4][5]

Principle of the Fluorogenic HDAC Activity Assay

These assays utilize a synthetic substrate, such as Boc-Lys(Ac)-AMC (7-amino-4-methylcoumarin), which is not fluorescent until enzymatically processed.[5] In the presence of an active HDAC enzyme, the acetyl group is removed from the lysine residue. Subsequently, a developing enzyme, typically trypsin, cleaves the deacetylated substrate, releasing the highly fluorescent AMC molecule. The fluorescence intensity is directly proportional to the HDAC activity. An inhibitor will reduce the rate of deacetylation, resulting in a lower fluorescence signal.

Experimental Protocol: Fluorogenic HDAC1 and HDAC6 Inhibition Assay

This protocol is adapted from established methods for screening HDAC inhibitors.[4]

Materials:

-

Recombinant human HDAC1 and HDAC6 enzymes

-

Boc-Lys(Ac)-AMC substrate

-

Trichostatin A (TSA) or SAHA (positive control inhibitor)

-

Trypsin

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2

-

Stop Solution: Assay buffer containing a final concentration of 10 µM TSA and 0.2 mg/mL trypsin

-

This compound (test compound) dissolved in DMSO

-

384-well black microplates

-

Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.

-

In a 384-well plate, add 5 µL of the diluted test compound or control (assay buffer with DMSO for no inhibition, TSA/SAHA for positive control).

-

Add 10 µL of diluted HDAC1 or HDAC6 enzyme to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

-

Initiate the reaction by adding 10 µL of the Boc-Lys(Ac)-AMC substrate.

-

Incubate the reaction at 37°C for 60 minutes.

-

Terminate the reaction by adding 25 µL of the stop solution.

-

Incubate at 37°C for a further 15 minutes to allow for the cleavage of the deacetylated substrate by trypsin.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Data Presentation: HDAC Inhibitory Activity

The inhibitory activity of novel benzamide derivatives against pan-HDACs and specific isoforms like HDAC3 has been reported.[1] The following table summarizes representative data for analogous compounds to provide a benchmark for evaluating this compound.

| Compound Reference | Target | IC50 (µM) |

| Compound 6b[1] | Pan-HDAC | 4.648 |

| Compound 6n[1] | Pan-HDAC | 5.481 |

| BG45 (Reference)[1] | Pan-HDAC | 5.506 |

| Compound 6b[1] | HDAC3 | 0.694 |

Secondary In Vitro Screening: Cellular Assays

Following the confirmation of direct enzyme inhibition, the next crucial step is to assess the compound's activity in a cellular context. This includes evaluating its anti-proliferative effects and its ability to induce histone hyperacetylation.

Anti-proliferative Activity (Cytotoxicity Assay)

The anti-proliferative activity of the test compound is typically evaluated against a panel of cancer cell lines. The MTT or CellTiter-Blue assays are commonly used colorimetric or fluorometric methods to assess cell viability.[3]

Experimental Protocol: CellTiter-Blue® Cell Viability Assay

Materials:

-

Human cancer cell lines (e.g., B16F10 melanoma, MCF-7 breast cancer, A549 lung cancer)[1]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Doxorubicin or a known cytotoxic agent (positive control)

-

CellTiter-Blue® Reagent

-

96-well clear-bottom black microplates

-

Fluorescence microplate reader (Excitation: 560 nm, Emission: 590 nm)

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in the complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (negative control) and cells treated with a positive control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of CellTiter-Blue® Reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Record the fluorescence.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Data Presentation: Anti-proliferative Activity

The following table presents representative IC50 values for analogous nicotinamide derivatives against various cancer cell lines.

| Compound Reference | B16F10 (µM) | MCF-7 (µM) | A549 (µM) |

| Compound 6b[1] | 4.66 | >50 | >50 |

| Compound 6c[1] | 10.15 | 11.24 | 12.55 |

| Compound 6h[1] | 14.21 | 15.32 | 16.87 |

| BG45 (Reference)[1] | 20.33 | 21.54 | 23.81 |

Target Engagement: Western Blot Analysis of Histone Acetylation

To confirm that the cytotoxic effects are mediated through HDAC inhibition, a Western blot analysis can be performed to assess the acetylation status of histones.[3] Treatment with an HDAC inhibitor should lead to an increase in acetylated histones (e.g., acetyl-H3, acetyl-H4).

Experimental Protocol: Western Blot for Acetylated Histones

Materials:

-

Cancer cell line (e.g., HeLa)

-

This compound

-

Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking Buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-acetyl-Histone H3, anti-total-Histone H3, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with varying concentrations of this compound for 24 hours.

-

Lyse the cells and quantify the protein concentration using the BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities to determine the relative increase in histone acetylation.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of HDAC Inhibition

The following diagram illustrates the mechanism of action of an HDAC inhibitor.

Caption: Mechanism of action of an HDAC inhibitor.

Experimental Workflow for In Vitro Screening

The following diagram outlines the logical flow of the in vitro screening cascade.

Caption: In vitro screening workflow.

Conclusion

This technical guide provides a robust framework for the initial in vitro screening of this compound as a potential HDAC inhibitor. By following the outlined enzymatic and cell-based assays, researchers can efficiently determine its inhibitory potency, cellular efficacy, and mechanism of action. The provided protocols and data from analogous compounds serve as a valuable resource for guiding experimental design and interpreting results. Positive outcomes from this screening cascade would warrant further investigation into isoform selectivity, ADME properties, and in vivo efficacy, paving the way for potential therapeutic development.

References

- 1. Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of Small-Molecule HDAC Inhibitors Through In Vitro and In Cellulo Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bmglabtech.com [bmglabtech.com]

2-hydroxy-N-(pyridin-3-yl)benzamide: A Potential Histone Deacetylase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The following document provides a comprehensive overview of 2-hydroxy-N-(pyridin-3-yl)benzamide as a potential histone deacetylase (HDAC) inhibitor. The information is based on the known structure-activity relationships of related benzamide compounds and general principles of HDAC inhibition. As of the writing of this guide, specific experimental data for this exact molecule is not extensively available in peer-reviewed literature. Therefore, the quantitative data presented should be considered illustrative, and the experimental protocols are generalized templates.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. They catalyze the removal of acetyl groups from the lysine residues of histones, leading to a more compact chromatin structure and transcriptional repression.[1] Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2]

Benzamide derivatives have emerged as a significant class of HDAC inhibitors, with several compounds advancing into clinical trials.[1] These molecules typically feature a zinc-binding group that coordinates with the zinc ion in the catalytic active site of the HDAC enzyme, a linker region, and a cap group that interacts with the enzyme surface. The structural characteristics of this compound, specifically the 2-hydroxybenzamide moiety, suggest its potential as an HDAC inhibitor. Structure-activity relationship studies of similar benzanilide compounds have indicated that a hydroxyl or amino group at the 2' position is often crucial for inhibitory activity.[3] Furthermore, a study on a complex HDAC3 inhibitor demonstrated that the substitution of a 2-methylthio group with a 2-hydroxy benzamide maintained potent HDAC inhibition, albeit with a broader selectivity against HDACs 1, 2, and 3.[4]

This technical guide aims to provide a detailed overview of the potential of this compound as an HDAC inhibitor, covering its synthesis, proposed mechanism of action, illustrative biological data, and detailed experimental protocols.

Chemical Structure and Properties

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₀N₂O₂ |

| Molecular Weight | 214.22 g/mol |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=CN=C=C2)O |

| InChI Key | DPMWNNHCKWLAJI-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound can be achieved through a standard amide bond formation reaction. A plausible synthetic route involves the coupling of salicylic acid (2-hydroxybenzoic acid) or its activated derivative with 3-aminopyridine.

Proposed Synthetic Scheme

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis and Purification

Materials:

-

Salicylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

3-Aminopyridine

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine or Triethylamine (Et₃N)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexane for elution

Procedure:

-

Activation of Salicylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve salicylic acid (1 equivalent) in a minimal amount of anhydrous DCM. Add thionyl chloride (1.2 equivalents) dropwise at 0°C. Allow the reaction to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude salicyloyl chloride.

-

Amide Coupling: In a separate flask, dissolve 3-aminopyridine (1 equivalent) in anhydrous DCM. Add anhydrous pyridine or triethylamine (1.5 equivalents) as a base. Cool the solution to 0°C. Add a solution of the crude salicyloyl chloride in anhydrous DCM dropwise to the 3-aminopyridine solution. Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by adding water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Mechanism of Action as an HDAC Inhibitor

The proposed mechanism of action for this compound as an HDAC inhibitor involves the chelation of the zinc ion within the enzyme's active site by the 2-hydroxy and amide carbonyl groups. This interaction is expected to block the catalytic activity of the enzyme, preventing the deacetylation of histone and non-histone protein substrates. The pyridin-3-yl group likely acts as a "cap" that interacts with the surface of the enzyme, potentially influencing isoform selectivity.

Caption: Proposed mechanism of HDAC inhibition and downstream effects.

Illustrative Quantitative Data

The following tables present hypothetical yet plausible quantitative data for this compound, based on the performance of similar benzamide HDAC inhibitors. This data is for illustrative purposes only and requires experimental validation.

Table 1: In Vitro HDAC Inhibitory Activity (IC₅₀ Values)

| Compound | HDAC1 (μM) | HDAC2 (μM) | HDAC3 (μM) | HDAC6 (μM) | HDAC8 (μM) |

| This compound | 1.2 | 1.5 | 2.0 | >50 | >50 |

| Entinostat (Reference) [5][6] | 0.93 | 0.95 | 1.80 | >50 | >50 |

| Vorinostat (SAHA) (Reference) | 0.02 | 0.03 | 0.06 | 0.01 | 0.11 |

Data for reference compounds are from published sources. Data for the title compound is hypothetical.

Table 2: In Vitro Anti-proliferative Activity (IC₅₀ Values)

| Cell Line | Cancer Type | This compound (μM) | Vorinostat (SAHA) (μM) |

| HCT116 | Colon Carcinoma | 5.8 | 2.5 |

| MCF-7 | Breast Adenocarcinoma | 7.2 | 3.1 |

| A549 | Lung Carcinoma | 8.5 | 4.0 |

Data for the title compound is hypothetical.

Detailed Experimental Protocols

In Vitro HDAC Inhibition Assay (Fluorogenic)

This protocol is adapted from standard fluorogenic HDAC assays.[5][7]

Materials:

-

Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)

-

Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the reaction)

-

96-well black microplates

-

Microplate reader with fluorescence capabilities

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

In a 96-well plate, add the HDAC enzyme to the assay buffer.

-

Add the diluted compound or vehicle control (DMSO) to the wells.

-

Incubate the plate for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Incubate for 60 minutes at 37°C.

-

Stop the reaction by adding the developer solution.

-

Incubate for an additional 20 minutes at 37°C to allow for the development of the fluorescent signal.

-

Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

-

Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing cell viability.[5][6]

Materials:

-

Cancer cell lines (e.g., HCT116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well clear microplates

-

Microplate reader with absorbance capabilities

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Caption: General experimental workflow for evaluating a potential HDAC inhibitor.

Signaling Pathways Modulated by HDAC Inhibition

HDAC inhibitors exert their anti-cancer effects by modulating a variety of signaling pathways. The primary mechanism is the re-expression of tumor suppressor genes that have been silenced by epigenetic mechanisms. Key pathways affected include:

-

Cell Cycle Control: HDAC inhibitors can induce the expression of cyclin-dependent kinase inhibitors such as p21, leading to cell cycle arrest, typically at the G1/S or G2/M phase.[2]

-

Apoptosis: HDAC inhibitors can promote apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][8] This can involve the upregulation of pro-apoptotic proteins (e.g., Bim, Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1).[8]

-

p53 Regulation: HDACs can deacetylate p53, leading to its degradation. Inhibition of HDACs can lead to p53 hyperacetylation, which stabilizes the protein and enhances its tumor-suppressive transcriptional activity.[2]

-

NF-κB Signaling: The transcription factor NF-κB is also regulated by acetylation. HDACs can deacetylate NF-κB, which is necessary for its full transcriptional activity. Therefore, HDAC inhibition can modulate the expression of NF-κB target genes involved in inflammation and cell survival.[9]

-

DNA Damage Response: HDACs are involved in the DNA damage response (DDR). Inhibition of HDACs can impair DNA repair mechanisms, sensitizing cancer cells to DNA-damaging agents.[8]

Caption: Key signaling pathways modulated by HDAC inhibitors.

Conclusion and Future Directions

Based on the structure-activity relationships of known benzamide HDAC inhibitors, this compound presents a promising scaffold for the development of novel anti-cancer agents. Its straightforward synthesis and the presence of key pharmacophoric features warrant its experimental investigation.

Future research should focus on:

-

Synthesis and Characterization: The synthesis and full spectroscopic characterization of this compound.

-

In Vitro Biological Evaluation: Comprehensive profiling of its inhibitory activity against a panel of HDAC isoforms to determine its potency and selectivity.

-

Cell-Based Assays: Evaluation of its anti-proliferative effects against a diverse panel of cancer cell lines and assessment of its ability to induce cell cycle arrest and apoptosis.

-

Mechanism of Action Studies: Western blot analysis to confirm the induction of histone hyperacetylation and modulation of key signaling proteins (e.g., p21, p53).

-

Structural Biology: Co-crystallization studies with HDAC isoforms to elucidate the precise binding mode and guide further structural optimization.

The exploration of this compound and its derivatives could lead to the discovery of new and effective HDAC inhibitors for cancer therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Navigating the Cytotoxic Potential of 2-hydroxy-N-(pyridin-3-yl)benzamide: A Technical Guide for Preclinical Research

Disclaimer: As of December 2025, publicly accessible research literature lacks specific preliminary cytotoxicity studies for 2-hydroxy-N-(pyridin-3-yl)benzamide. This guide, therefore, provides a framework for evaluating its potential cytotoxicity by drawing upon data from closely related analogs and outlining established experimental protocols. The information herein is intended to guide researchers in designing and executing preliminary cytotoxic evaluations for this and similar novel chemical entities.

Introduction

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer effects. The compound this compound, a derivative of salicylic acid, integrates the benzamide moiety with a pyridine ring, suggesting a potential for biological activity. Preliminary cytotoxicity screening is a critical first step in the drug discovery pipeline to assess the potential of a compound as a therapeutic agent and to determine its safety profile. This technical guide outlines the methodologies and data interpretation frameworks relevant to conducting such studies.

Cytotoxicity Data of a Structural Analog

In the absence of direct data, we can look at the cytotoxic profile of structural isomers to form a preliminary hypothesis. A study on the compound 2-hydroxy-N-phenylnicotinamide , an isomer of the title compound, has reported cytotoxic activity against a cancer cell line.

| Compound | Cell Line | Assay Type | Endpoint | Result (IC₅₀) | Reference |

| 2-hydroxy-N-phenylnicotinamide | P388 Murine Leukemia cells | Not Specified | Cytotoxicity | 85 µg/mL | [1][2] |

This finding suggests that the general scaffold possesses a degree of cytotoxic potential, warranting a thorough investigation of this compound.

Experimental Protocols for Cytotoxicity Assessment

A standardized and reproducible protocol is essential for obtaining reliable cytotoxicity data. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[3][4]

MTT Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compound (this compound) stock solution in DMSO

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete growth medium).[5]

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete growth medium from the stock solution.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound.[5]

-

Include a vehicle control (medium with the same concentration of DMSO used for the test compound) and a blank (medium only).

-

Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.[5]

-

The intensity of the purple color is directly proportional to the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using appropriate software.

-

Visualizing Experimental and Logical Workflows

Diagrams are crucial for representing complex workflows and relationships in a clear and concise manner.

Caption: A flowchart illustrating the key steps in a typical MTT-based cytotoxicity assay.

Potential Signaling Pathways

While the exact mechanism of action for this compound is unknown, many benzamide derivatives exert their anticancer effects by inducing apoptosis. One of the common pathways is the intrinsic or mitochondrial pathway of apoptosis.[6][7]

Caption: A potential signaling pathway illustrating how a benzamide derivative might induce apoptosis.

Conclusion

While direct cytotoxic data for this compound is not yet available, the information on its structural analogs and the established methodologies for cytotoxicity testing provide a solid foundation for future research. The protocols and potential mechanisms of action outlined in this guide are intended to facilitate the preliminary cytotoxic evaluation of this and other novel benzamide derivatives. Such studies are paramount for advancing our understanding of their therapeutic potential and for identifying promising new candidates for the drug development pipeline.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. broadpharm.com [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anti-inflammatory Potential of 2-Hydroxy-N-(pyridin-3-yl)benzamide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-inflammatory properties of 2-hydroxy-N-(pyridin-3-yl)benzamide analogs, a class of compounds showing promise in the modulation of inflammatory responses. While direct and extensive data on the 3-pyridyl isomer is emerging, this paper leverages available research on closely related analogs, particularly the 2-pyridyl isomer, to present a comprehensive overview of their biological activity, potential mechanisms of action, and the experimental methodologies used for their evaluation. This document serves as a valuable resource for professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Core Anti-inflammatory Activity: Quantitative Data

The anti-inflammatory potential of 2-hydroxy-N-pyridinylbenzamide analogs has been primarily assessed through in vitro assays that measure their ability to counteract protein denaturation, a key process in inflammation. The following table summarizes the available quantitative data for representative compounds.

| Compound | Assay | IC50 (mM)[1] | Standard Drug (Piroxicam) IC50 (mM)[1] |

| 2-Hydroxy-N-(pyridin-2-yl)benzamide | Protein Denaturation | 0.145 | 0.0073 |

| 4-(morpholinomethyl)-2-hydroxy-N-(pyridin-2-yl)benzamide | Protein Denaturation | 0.121 | 0.0073 |

| 4-((4-methylpiperazin-1-yl)methyl)-2-hydroxy-N-(pyridin-2-yl)benzamide | Protein Denaturation | 0.124 | 0.0073 |

Probable Mechanism of Action: Modulation of Inflammatory Signaling Pathways

Benzamide and salicylamide derivatives have been reported to exert their anti-inflammatory effects through various mechanisms, with a significant focus on the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[3][4] The inhibition of this pathway is a key strategy in the development of anti-inflammatory drugs.[5]

The proposed mechanism for this compound analogs involves the suppression of NF-κB activation. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing its translocation to the nucleus where it initiates the transcription of target inflammatory genes.[4] It is hypothesized that this compound analogs may interfere with this cascade, potentially by inhibiting the IKK complex or other upstream signaling components, thereby preventing IκBα degradation and keeping NF-κB in its inactive cytoplasmic state.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of related salicylamide analogs.

In Vitro Anti-inflammatory Activity by Protein Denaturation Method

This assay evaluates the ability of a compound to inhibit the denaturation of proteins, a well-documented cause of inflammation.

Principle: Inflammation can be induced by the denaturation of tissue proteins. This assay measures the ability of a test compound to inhibit heat-induced denaturation of a standard protein, such as bovine serum albumin or egg albumin.

Procedure:

-

Preparation of Reaction Mixture: A solution of bovine serum albumin (0.5% w/v) is prepared in phosphate-buffered saline (PBS, pH 6.4).

-

Incubation with Test Compound: The test compounds (analogs) are added to the albumin solution at various concentrations.

-

Heat-Induced Denaturation: The mixtures are incubated at 37°C for 20 minutes and then heated to 70°C for 5 minutes.

-

Turbidity Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.

-

Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

-

IC50 Determination: The concentration of the test compound required to inhibit 50% of protein denaturation (IC50) is determined by plotting the percentage inhibition against the compound concentration.

Conclusion and Future Directions

The available data, primarily from the 2-pyridyl analogs of 2-hydroxy-N-benzamide, suggest that this class of compounds possesses noteworthy in vitro anti-inflammatory properties. The likely mechanism of action involves the modulation of key inflammatory signaling pathways, such as the NF-κB cascade.

For drug development professionals, these findings provide a solid foundation for the further investigation of this compound analogs. Future research should focus on:

-

Synthesis and screening of a broader library of 3-pyridyl analogs to establish a clear structure-activity relationship.

-

In-depth mechanistic studies to confirm the inhibition of the NF-κB pathway and explore other potential targets, such as cyclooxygenase (COX) enzymes.

-

In vivo evaluation in relevant animal models of inflammation to assess efficacy, pharmacokinetics, and safety profiles.

By pursuing these research avenues, the full therapeutic potential of this compound analogs as a new generation of anti-inflammatory agents can be elucidated.

References

- 1. jppipa.unram.ac.id [jppipa.unram.ac.id]

- 2. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Properties, Hazards, and Potential Biological Activity of 2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide (CAS 5620-22-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known properties and hazards of 2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide. As of the date of this guide, specific experimental data on the biological activity of this exact compound (CAS 5620-22-4) is not extensively available in peer-reviewed literature. Therefore, this guide also explores the potential biological activities based on the well-documented roles of its core chemical scaffolds, namely the 2-hydroxybenzamide and N-(pyridin-3-yl)benzamide moieties. The proposed biological targets, signaling pathways, and experimental protocols are based on studies of structurally related compounds and should be considered hypothetical until experimentally verified for CAS 5620-22-4.

Core Properties of 2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide

This section summarizes the fundamental physical and chemical properties of 2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide.

| Property | Value | Source |

| CAS Number | 5620-22-4 | ChemScene[1], ChemicalBook[2] |

| Molecular Formula | C₁₃H₁₂N₂O₂ | ChemScene[1] |

| Molecular Weight | 228.25 g/mol | ChemScene[1], ChemicalBook[2] |

| Synonym(s) | 2-hydroxy-N-(3-pyridylmethyl)benzamide | ChemScene[1] |

| SMILES | O=C(NCC1=CN=CC=C1)C2=CC=CC=C2O | ChemScene[1] |

| Purity | ≥97% | ChemScene[1] |

Table 1: Physical and Chemical Properties

| Computational Data | Value | Source |

| TPSA (Topological Polar Surface Area) | 62.22 Ų | ChemScene[1] |

| LogP | 1.7172 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Hydrogen Bond Donors | 2 | ChemScene[1] |

| Rotatable Bonds | 3 | ChemScene[1] |

Table 2: Computational Chemistry Data

Hazard and Safety Information

It is imperative to handle 2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide with appropriate safety precautions. The following tables outline the known hazards based on available safety data.

| Hazard Class | Description |

| GHS Pictogram | GHS07 |

| Signal Word | Warning |

Table 3: GHS Classification

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Table 4: Hazard Statements

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/ eye protection/ face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P330 | Rinse mouth. |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Table 5: Precautionary Statements

Potential Biological Activity and Signaling Pathways

While direct studies on CAS 5620-22-4 are limited, its structural motifs suggest potential interactions with key cellular enzymes, particularly histone deacetylases (HDACs) and sirtuins.

The 2-Hydroxybenzamide Scaffold as a Zinc-Binding Group in HDAC Inhibition

The 2-hydroxybenzamide moiety is a known zinc-binding group present in several HDAC inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones and other proteins. Dysregulation of HDAC activity is implicated in various diseases, including cancer and neurological disorders.

A study on 2-substituted benzamides as HDAC inhibitors revealed that a 2-hydroxy benzamide compound retained potent HDAC3 inhibitory activity, although it lost selectivity over HDAC1 and HDAC2 when compared to a 2-methylthiobenzamide analogue.[3] This suggests that 2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide could function as a class I HDAC inhibitor.

The N-(Pyridinyl)benzamide Scaffold and Sirtuin Modulation

Sirtuins are a class of NAD⁺-dependent deacetylases (Class III HDACs) involved in a wide range of cellular processes, including aging, metabolism, and DNA repair.[4] The broader benzamide chemical class has been explored for its potential to modulate sirtuin activity. While specific data for the 3-pyridinylmethyl derivative is not available, other benzamide-containing scaffolds have been identified as sirtuin inhibitors. Therefore, it is plausible that 2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide could also interact with sirtuins.

Proposed Experimental Protocols

The following are hypothetical experimental protocols to investigate the potential biological activities of 2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide, based on methodologies used for structurally similar compounds.

In Vitro HDAC Inhibition Assay

Objective: To determine the inhibitory activity of CAS 5620-22-4 against class I HDAC enzymes (HDAC1, 2, and 3).

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human HDAC1, HDAC2, and HDAC3 enzymes and a fluorogenic acetylated peptide substrate are used.

-

Compound Preparation: 2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide is dissolved in DMSO to create a stock solution, which is then serially diluted to various concentrations.

-

Assay Reaction: The HDAC enzyme, substrate, and varying concentrations of the test compound are incubated in an assay buffer at 37°C. A known HDAC inhibitor (e.g., Trichostatin A) is used as a positive control, and DMSO is used as a negative control.

-

Detection: After incubation, a developer solution is added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.

-

Data Analysis: The fluorescence is measured using a plate reader. The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated by plotting the percentage of inhibition against the compound concentration.

Cellular Histone Acetylation Assay (Western Blot)

Objective: To assess the ability of CAS 5620-22-4 to induce histone hyperacetylation in a cellular context, which is a hallmark of HDAC inhibition.

Methodology:

-

Cell Culture and Treatment: A relevant cancer cell line (e.g., HeLa or HCT116) is cultured and treated with various concentrations of 2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide for a specified period (e.g., 24 hours).

-

Protein Extraction: Cells are harvested, and nuclear proteins are extracted.

-

Western Blotting: Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunodetection: The membrane is probed with primary antibodies specific for acetylated histone H3 or H4, and a loading control (e.g., total histone H3 or β-actin). This is followed by incubation with a corresponding secondary antibody conjugated to horseradish peroxidase.

-

Visualization and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the relative increase in histone acetylation compared to the untreated control.

Synthesis Outline

2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide can be synthesized from 3-(Aminomethyl)pyridine and Phenyl salicylate.[2] The general reaction involves the aminolysis of the phenyl ester with the primary amine.

Conclusion

2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide (CAS 5620-22-4) is a compound with defined physicochemical properties and known hazards that necessitate careful handling. While direct experimental evidence of its biological activity is currently sparse in the public domain, its chemical structure, particularly the 2-hydroxybenzamide and N-(pyridin-3-yl)benzamide moieties, strongly suggests potential as an inhibitor of class I histone deacetylases and possibly sirtuins. For researchers in drug discovery, this compound represents an interesting starting point for further investigation. The provided hypothetical experimental protocols offer a roadmap for elucidating its biological function and therapeutic potential. Future studies are required to validate these hypotheses and to fully characterize the pharmacological profile of this compound.

References

Methodological & Application

Application Notes and Protocols for 2-hydroxy-N-(pyridin-3-yl)benzamide in Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-hydroxy-N-(pyridin-3-yl)benzamide is a member of the salicylanilide class of compounds. Salicylanilides are pharmacologically active molecules known for a broad spectrum of biological activities, including anticancer effects.[1][2][3] The most prominent member of this class, niclosamide, has been extensively studied for its potential in oncology.[3] Like niclosamide, this compound and other salicylanilide derivatives are being investigated for their ability to modulate key cellular signaling pathways involved in cancer progression.[1][3]

These application notes provide a comprehensive guide for utilizing this compound in various cellular assays to assess its potential as a therapeutic agent. The protocols detailed below are based on established methodologies for evaluating the anticancer properties of salicylanilide compounds.

Biological Activities and Mechanism of Action

Salicylanilides, including niclosamide, have been shown to exert their antineoplastic effects by modulating multiple critical cellular signaling pathways.[4] These pathways are often dysregulated in cancer and play a crucial role in cell proliferation, survival, migration, and apoptosis. The primary signaling pathways affected by this class of compounds include:

-

WNT/β-catenin Pathway: Inhibition of this pathway leads to a decrease in the expression of target genes involved in cell proliferation and survival.[4]

-

STAT3 Signaling: Salicylanilides can suppress the phosphorylation and activation of STAT3, a transcription factor that promotes tumor growth and survival.[3][5]

-

mTOR Signaling: These compounds can inhibit the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[1]

-

NF-κB Signaling: Inhibition of the NF-κB pathway can reduce inflammation and cell survival in cancer cells.[4]

-

Autophagy Modulation: Salicylanilide derivatives can induce autophagy, a cellular process that can lead to cell death in some cancer types.[1][2]

The following diagram illustrates the key signaling pathways potentially modulated by this compound.

Caption: Key signaling pathways modulated by this compound.

Quantitative Data Summary

The following table summarizes the reported in vitro anticancer activities of the related salicylanilide, niclosamide, in various cancer cell lines. This data can serve as a reference for expected effective concentrations when designing experiments with this compound.

| Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |

| NCI-H295R, SW-13 | Adrenocortical Carcinoma | Proliferation | Dose-dependent inhibition | [4] |

| MDA-MB-231, MCF-7, MDA-MB-468, 4T1 | Breast Cancer | Viability (MTT) | IC50 range of 0-10 µM at 72h | [6] |

| A549, CL1-5 | Non-small Cell Lung Cancer | Viability (MTT) | Dose-dependent reduction at 48h and 72h | [7] |

| Jurkat, CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | Viability (MTT) | Dose-dependent inhibition (0.125-4.0 µM) | [8] |

| HepG2, QGY-7703, SMMC-7721 | Hepatocellular Carcinoma | Viability (MTT) | 48h IC50 of 31.91, 10.24, 13.46 µM respectively | [9] |

| DU145 | Prostate Cancer | Proliferation (WST-1) | Dose-dependent inhibition | [5] |

Experimental Protocols

The following are detailed protocols for key cellular assays to evaluate the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

This compound

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and incubate for 24 hours.[6]

-

Prepare serial dilutions of this compound in complete culture medium.

-

Treat the cells with various concentrations of the compound and a vehicle control (DMSO) for 24, 48, and 72 hours.[6][7]

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (Propidium Iodide).

Materials:

-

This compound

-

Cancer cell lines

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates at a density of 1-2 x 10^5 cells/well and incubate for 24 hours.[6]

-

Treat cells with desired concentrations of this compound for 24 or 48 hours.[7]

-

Harvest the cells and wash twice with cold PBS.[6]

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cells according to the manufacturer's instructions and incubate in the dark.

-

Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.[6]

Cell Migration Assay (Wound Healing Assay)

This assay assesses the ability of a compound to inhibit cell migration.

Materials:

-

This compound

-

Cancer cell lines

-

6-well plates

-

Sterile pipette tips